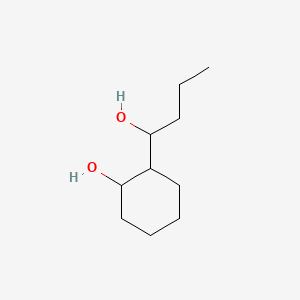![molecular formula C22H48N2O B13805630 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- CAS No. 66054-26-0](/img/structure/B13805630.png)
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- is a chemical compound with the molecular formula C28H62N4O It is a derivative of 1,3-propanediamine, where one of the amine groups is substituted with a 3-(hexadecyloxy)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with 3-(hexadecyloxy)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated derivatives, halogenated compounds.
科学的研究の応用
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membrane interactions and as a component in the design of biomimetic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Propanediamine: A simpler analog without the hexadecyloxypropyl group, used in similar applications but with different properties.
N-Propyl-1,3-propanediamine: Another derivative with a propyl group instead of the hexadecyloxypropyl group, offering different reactivity and applications.
Uniqueness
1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]- is unique due to the presence of the long hexadecyloxypropyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications involving membrane studies and the design of amphiphilic molecules.
特性
CAS番号 |
66054-26-0 |
|---|---|
分子式 |
C22H48N2O |
分子量 |
356.6 g/mol |
IUPAC名 |
N'-(3-hexadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C22H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-25-22-17-20-24-19-16-18-23/h24H,2-23H2,1H3 |
InChIキー |
JKVCENSTXGEMCE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


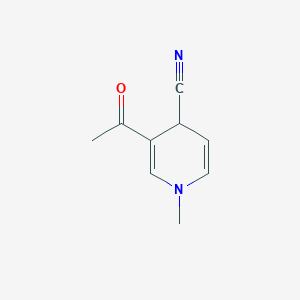
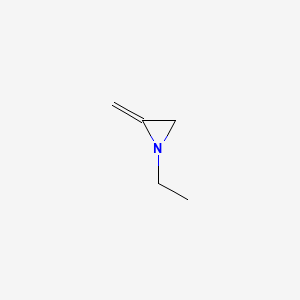
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
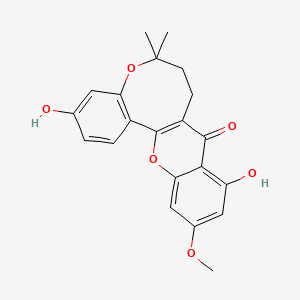
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

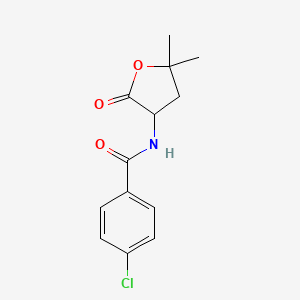
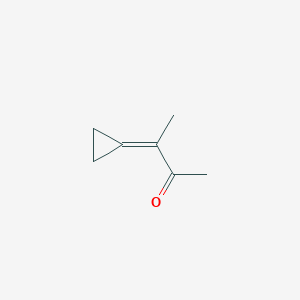
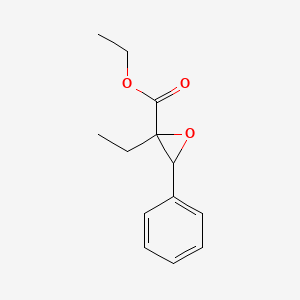


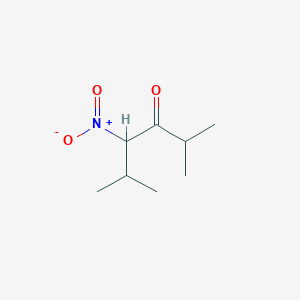
![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
